molecular formula C35H53N9O12 B12582365 L-Alanyl-L-tyrosylglycyl-L-seryl-L-leucylglycylglycyl-L-prolyl-L-alanine CAS No. 263269-12-1

L-Alanyl-L-tyrosylglycyl-L-seryl-L-leucylglycylglycyl-L-prolyl-L-alanine

Katalognummer: B12582365
CAS-Nummer: 263269-12-1
Molekulargewicht: 791.8 g/mol
InChI-Schlüssel: NCSTZZGTIVDQOR-CGZLHFDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanyl-L-tyrosylglycyl-L-seryl-L-leucylglycylglycyl-L-prolyl-L-alanine is a peptide compound composed of multiple amino acids. Peptides like this one are essential in various biological processes and have significant applications in medical and biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-tyrosylglycyl-L-seryl-L-leucylglycylglycyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. Additionally, biotechnological methods involving recombinant DNA technology can be employed for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-L-tyrosylglycyl-L-seryl-L-leucylglycylglycyl-L-prolyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: Oxidation of the tyrosine residue can lead to the formation of dityrosine.

    Reduction: Reduction reactions can modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Use of specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine can produce dityrosine, while substitution reactions can yield peptide analogs with altered biological activity.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-tyrosylglycyl-L-seryl-L-leucylglycylglycyl-L-prolyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-tyrosylglycyl-L-seryl-L-leucylglycylglycyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-tyrosine: A simpler dipeptide with similar bioactive properties.

    L-Alanyl-L-glutamine: Known for its stability and use in medical nutrition.

    L-Alanyl-L-serine: Another dipeptide with distinct biological functions.

Uniqueness

L-Alanyl-L-tyrosylglycyl-L-seryl-L-leucylglycylglycyl-L-prolyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer unique structural and functional properties. This uniqueness makes it valuable for specialized research and therapeutic applications.

Eigenschaften

CAS-Nummer

263269-12-1

Molekularformel

C35H53N9O12

Molekulargewicht

791.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C35H53N9O12/c1-18(2)12-23(31(51)38-14-27(47)37-16-29(49)44-11-5-6-26(44)34(54)40-20(4)35(55)56)43-33(53)25(17-45)41-28(48)15-39-32(52)24(42-30(50)19(3)36)13-21-7-9-22(46)10-8-21/h7-10,18-20,23-26,45-46H,5-6,11-17,36H2,1-4H3,(H,37,47)(H,38,51)(H,39,52)(H,40,54)(H,41,48)(H,42,50)(H,43,53)(H,55,56)/t19-,20-,23-,24-,25-,26-/m0/s1

InChI-Schlüssel

NCSTZZGTIVDQOR-CGZLHFDMSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.